![molecular formula C9H9N3 B1461515 5-azido-2,3-dihydro-1H-indene CAS No. 55716-65-9](/img/structure/B1461515.png)
5-azido-2,3-dihydro-1H-indene
Overview
Description
Scientific Research Applications
Cancer Chemoprevention
Indene derivatives, including 5-azido-2,3-dihydro-1H-indene, have been explored for their potential in cancer chemoprevention. These compounds can act as retinoic acid receptor α (RARα) agonists, which play a pivotal role in cellular differentiation and apoptosis. By modulating gene transcription, they can potentially prevent the development of cancerous cells .
Antiproliferative Agents
The antiproliferative activity of indene derivatives makes them candidates for stopping the growth of cancer cells. They have been shown to exhibit moderate RARα binding activity, which is crucial in controlling the proliferation of cells .
Cell Differentiation Inducers
Some indene derivatives have demonstrated the ability to induce differentiation in certain cell lines, such as NB4 cells. This property is significant for therapies aimed at diseases like leukemia, where inducing differentiation can be a part of the treatment strategy .
Anti-inflammatory Applications
Compounds containing the indandione structure, which is closely related to 5-azido-2,3-dihydro-1H-indene, have shown anti-inflammatory properties. This opens up research avenues for these compounds to be used in treating inflammatory diseases .
Antimicrobial Activity
The structural framework of indene derivatives provides antimicrobial activity, which can be harnessed for developing new antibiotics or antiseptic agents. Their ability to inhibit microbial growth is a valuable trait in the fight against resistant strains .
Tyrosine Kinase Inhibition
Indene derivatives have been identified as inhibitors of tyrosine kinase, an enzyme that can be overactive in certain types of cancer. By inhibiting this enzyme, these compounds could be used to develop targeted cancer therapies .
Cyclin-dependent Kinase Inhibition
Cyclin-dependent kinases are another target for indene derivatives. These enzymes are essential for cell cycle progression, and their inhibition can lead to the halting of cancer cell growth .
Epidermal Growth Factor Receptor Inhibition
The epidermal growth factor receptor (EGFR) is implicated in the progression of various cancers. Indene derivatives, including 5-azido-2,3-dihydro-1H-indene, can act as EGFR inhibitors, providing a pathway for the development of anticancer drugs .
properties
IUPAC Name |
5-azido-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNOMJDAURJHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-azido-2,3-dihydro-1H-indene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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